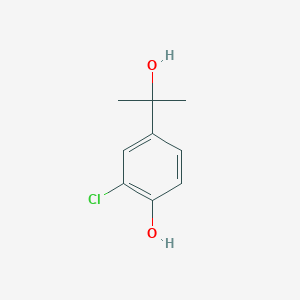
2-Chloro-4-(2-hydroxypropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-hydroxypropan-2-yl)phenol is an organic compound with the molecular formula C9H11ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group and a hydroxypropan-2-yl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol typically involves the chlorination of 4-(2-hydroxypropan-2-yl)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The industrial methods also focus on minimizing by-products and optimizing the use of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro group or reduce the hydroxypropan-2-yl group to a simpler alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or dechlorinated products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-hydroxypropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins[][3].
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets. The chloro group and hydroxypropan-2-yl group contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-hydroxypropan-2-yl)phenol: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Phenyl-2-propanol: Similar structure but lacks the phenolic hydroxyl group, affecting its solubility and reactivity.
p-Hydroxycumyl alcohol: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-Chloro-4-(2-hydroxypropan-2-yl)phenol is unique due to the presence of both a chloro group and a hydroxypropan-2-yl group, which confer distinct chemical properties.
Eigenschaften
CAS-Nummer |
1450802-29-5 |
|---|---|
Molekularformel |
C9H11ClO2 |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
2-chloro-4-(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3 |
InChI-Schlüssel |
OKECGUSGCAIPNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


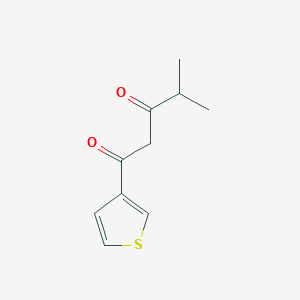
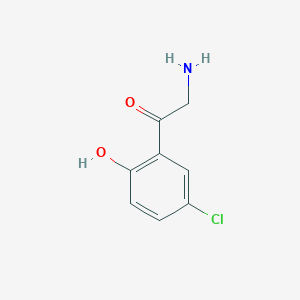
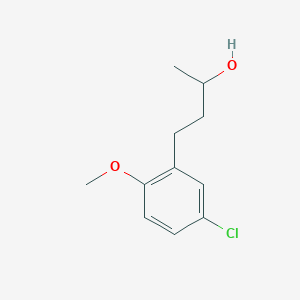
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
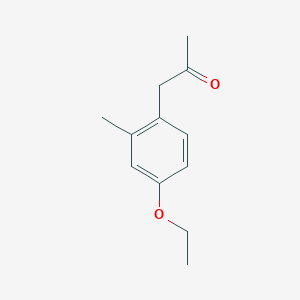

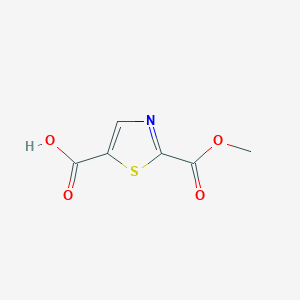
![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
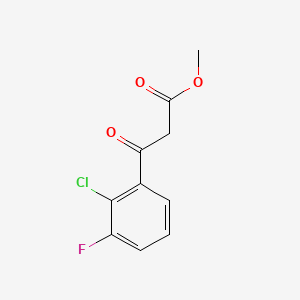
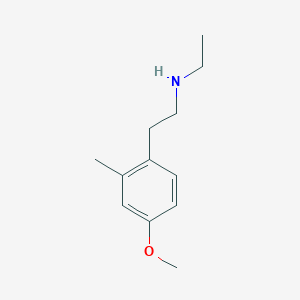
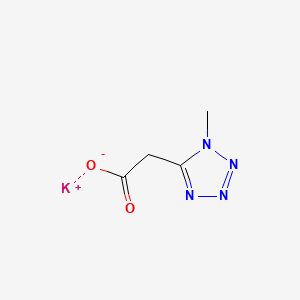
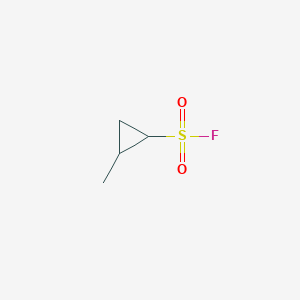
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
